molecular formula C18H20N6OS B12036030 N-(3,5-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 573695-32-6

N-(3,5-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B12036030
CAS No.: 573695-32-6
M. Wt: 368.5 g/mol
InChI Key: GSMZYFGXILXEPM-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS: 573695-32-6) is a triazole-thioacetamide derivative with the molecular formula C₁₈H₂₀N₆OS and a molecular weight of 368.459 g/mol . Its structure features a 3,5-dimethylphenyl group attached to an acetamide moiety, linked via a thioether bridge to a 1,2,4-triazole ring substituted with ethyl and pyrazin-2-yl groups. While synthetic details (e.g., yield, reaction time) are unavailable in the provided evidence, its structural analogs offer insights into physicochemical and functional trends.

Properties

CAS No.

573695-32-6

Molecular Formula

C18H20N6OS

Molecular Weight

368.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H20N6OS/c1-4-24-17(15-10-19-5-6-20-15)22-23-18(24)26-11-16(25)21-14-8-12(2)7-13(3)9-14/h5-10H,4,11H2,1-3H3,(H,21,25)

InChI Key

GSMZYFGXILXEPM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C)C)C3=NC=CN=C3

Origin of Product

United States

Biological Activity

N-(3,5-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound notable for its complex molecular structure and potential biological activities. This compound features a triazole ring, which is recognized for its pharmacological significance, particularly in antifungal and antibacterial applications. The presence of the thioacetamide moiety enhances its reactivity and interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of N-(3,5-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is C18H20N6S, with a molecular weight of approximately 390.46 g/mol. The compound's structure incorporates a dimethylphenyl group and a pyrazinyl-substituted triazole ring, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC18H20N6S
Molecular Weight390.46 g/mol
LogP3.1756
Polar Surface Area110.89 Ų

Antimicrobial Activity

Research indicates that compounds with similar structural features to N-(3,5-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit significant antimicrobial properties. The triazole ring is particularly effective against various fungi and bacteria due to its ability to inhibit specific enzymes involved in cell wall synthesis.

In vitro studies have shown that derivatives of triazole compounds can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the thioacetamide group may enhance these effects by facilitating interactions with bacterial proteins.

Structure-Activity Relationship (SAR)

The biological activity of N-(3,5-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be understood through SAR studies. Modifications in the substituents on the triazole or phenyl rings can lead to variations in potency and selectivity against different microbial strains.

For instance, compounds with electron-donating groups at specific positions on the phenyl ring have shown enhanced antibacterial activity compared to those with electron-withdrawing groups. This suggests that electronic effects play a crucial role in determining the efficacy of these compounds.

Case Studies

  • Antifungal Activity : A study demonstrated that triazole derivatives similar to N-(3,5-Dimethylphenyl)-2-thioacetamide exhibited potent antifungal activity against Candida albicans, with IC50 values in the low micromolar range. These findings highlight the potential application of this compound in treating fungal infections.
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related compounds against Staphylococcus aureus. The results indicated that modifications leading to increased lipophilicity significantly improved the antibacterial activity.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

N-(3,5-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibits promising antimicrobial activity. Research indicates that compounds containing triazole rings often demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Antifungal Activity

The compound's structural features suggest potential antifungal applications as well. Triazole derivatives are widely recognized for their antifungal properties, particularly in treating infections caused by fungi like Candida species. The thioacetamide group may enhance the compound's interaction with fungal targets, increasing efficacy .

Therapeutic Potential

1. Medicinal Chemistry

The unique combination of a thioacetamide functional group with a triazole ring enhances the compound's biological activity compared to other similar compounds. This makes it a candidate for further development in medicinal chemistry as an antimicrobial agent .

2. Future Research Directions

Ongoing research should focus on:

  • Mechanistic Studies : Understanding how N-(3,5-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide interacts with specific biological macromolecules.
Research Focus Description
Mechanistic StudiesInvestigate interactions with bacterial cell walls and fungal membranes.
Structure–Activity Relationship (SAR)Explore modifications to enhance efficacy and reduce toxicity.
Clinical ApplicationsAssess potential for use in treating specific infections in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core scaffold with several derivatives, differing in substituents on the phenyl, triazole, and heterocyclic groups. Key comparisons include:

Substituent Variations on the Triazole Ring

Compound Name R₁ (Triazole) R₂ (Triazole) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
N-(3,5-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)...acetamide (Main) Ethyl Pyrazin-2-yl C₁₈H₂₀N₆OS 368.459 Not reported Not reported
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6c) Allyl Pyridin-2-yl C₁₃H₁₄N₆OS 306.36 174–176 83
N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)...acetamide Methyl Pyrazin-2-yl C₁₃H₁₈N₆OS 306.39 Not reported Not reported
  • Key Observations :
    • Replacing ethyl with allyl (6c) reduces molecular weight and increases yield (83%) but introduces steric bulk .
    • Methyl at R₁ (triazole) further lowers molecular weight (306.39 vs. 368.46) .
    • Pyrazine (main compound) vs. pyridine (6c) alters electronic properties; pyrazine’s electron-deficient nature may enhance π-π stacking in target binding.

Variations in the Phenyl Group

Compound Name Phenyl Substituent Biological Activity
N-(3,5-Dimethylphenyl)-...acetamide (Main) 3,5-Dimethyl Not reported
VUAA1 (N-(4-ethylphenyl)-...acetamide) 4-Ethyl Orco agonist (olfactory receptor modulator)
  • VUAA1’s 4-ethylphenyl group is associated with sensory modulation, highlighting the role of substituent positioning in bioactivity .

Heterocyclic Group Modifications

Compound Name Heterocycle Molecular Weight (g/mol)
Main Compound Pyrazin-2-yl 368.459
6c Pyridin-2-yl 306.36
VUAA1 Pyridin-3-yl ~350 (estimated)
  • Key Observations: Pyrazine (6π-electron-deficient) vs. pyridine (6π-electron-rich) alters electronic interactions; pyrazine may improve binding to electron-rich protein pockets.

Preparation Methods

Formation of the Triazole Core

The triazole ring is synthesized via cyclization reactions, a hallmark of 1,2,4-triazole derivative preparation. A representative approach involves:

  • Quinoxaline precursor synthesis : Starting with methyl 2,3-diethylquinoxaline-6-carboxylate, hydrazide derivatives are generated through reflux with hydrazine hydrate.

  • Thiourea intermediate : Treatment with ethyl isothiocyanate yields a thiourea derivative, which undergoes cyclization in basic conditions (e.g., NaOH/EtOH) to form the 4H-1,2,4-triazole-3-thiol scaffold.

Key conditions for triazole formation include refluxing in ethanol under an inert atmosphere for 5 hours, followed by acidification (20% HCl) to precipitate the product.

Thioacetamide Functionalization

The thioacetamide moiety is introduced via nucleophilic substitution. In a typical procedure:

  • Alkylation : The triazole-thiol intermediate reacts with 2-bromoacetophenone derivatives in acetone, using potassium carbonate as a base.

  • Acetylation : Subsequent reaction with acetylated anilines (e.g., N-(3,5-dimethylphenyl)acetamide) under similar conditions forms the final thioacetamide linkage.

Reaction parameters such as solvent polarity (acetone vs. DMSO), temperature (60–80°C), and stoichiometric ratios critically influence yield and purity.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Optimal solvents for triazole-thiol alkylation include acetone and acetonitrile, balancing reactivity and solubility. Catalytic systems like K2CO3 or NaH enhance nucleophilic thiolate formation, achieving yields up to 85%.

Temperature and Time Dependence

Cyclization steps require prolonged reflux (5–8 hours) to ensure complete ring closure, while alkylation reactions are typically complete within 4–6 hours at 60°C. Overheating beyond 80°C risks decomposition, particularly for acid-sensitive intermediates.

Analytical Characterization

Spectroscopic Validation

1H-NMR and 13C-NMR are indispensable for structural confirmation. For example:

  • The methylene (-CH2-) protons adjacent to the thioether group resonate at δ 4.16–4.24 ppm as a quartet (J = 7.2–7.5 Hz).

  • Aromatic protons from the pyrazinyl and dimethylphenyl groups appear as multiplet signals between δ 7.04–8.14 ppm.

High-Resolution Mass Spectrometry (HRMS) validates molecular weight, with the target compound exhibiting an [M+H]+ ion at m/z 490.58.

Challenges and Mitigation Strategies

Byproduct Formation

Hydrolysis of the acetamide group under acidic conditions is a common side reaction. Neutralization with NaHCO3 during workup minimizes this issue.

Purification Techniques

Crystallization from ethanol or ethyl acetate effectively removes unreacted starting materials. Column chromatography (SiO2, hexane/EtOAc) is employed for stubborn impurities.

Industrial-Scale Considerations

Batch reactors with temperature-controlled jacketed systems are preferred for large-scale synthesis. Continuous flow systems remain experimental but show promise for triazole ring formation due to improved heat transfer.

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves:

  • Hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate, followed by reaction with phenyl isothiocyanate and alkaline heterocyclization to form the triazole-thiol intermediate.
  • Alkylation of the intermediate with chloroacetamide derivatives under reflux in ethanol, using sodium acetate as a base. Purification via recrystallization (ethanol-dioxane) yields the final product .
  • Typical yields range from 70% to 85%, depending on reaction optimization .

Q. How is the purity and structural identity of the compound confirmed?

  • Elemental analysis (C, H, N, S) verifies composition.
  • 1H NMR spectroscopy identifies proton environments (e.g., pyrazin-2-yl protons at δ 8.5–9.0 ppm, triazole protons at δ 7.8–8.2 ppm).
  • IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H absence post-alkylation).
  • Chromatography (TLC, HPLC) ensures homogeneity .

Q. What solvents and catalysts are optimal for its synthesis?

  • Ethanol is preferred for reflux conditions due to its polarity and boiling point (78°C).
  • Sodium acetate acts as a mild base to deprotonate the thiol group during alkylation. Avoid strong bases to prevent side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Catalyst screening : Pyridine and zeolite (Y-H) enhance heterocyclization efficiency, reducing reaction time from 10 h to 5 h .
  • Temperature control : Reflux at 150°C in ethanol improves nucleophilic substitution kinetics .
  • Purification : Flash chromatography (ethyl acetate/hexane gradient) resolves impurities from alkylation byproducts .

Q. What computational methods predict its biological activity?

  • PASS Online® software predicts antimicrobial or antitumor activity based on structural similarity to known bioactive triazoles .
  • Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., kinases, DNA topoisomerases). Pyrazine and triazole moieties show strong binding to hydrophobic pockets .

Q. How to address discrepancies in spectroscopic data between synthetic batches?

  • Variable NMR shifts : Check for residual solvents (e.g., dioxane) or tautomeric forms of the triazole ring. Use deuterated DMSO for consistent measurements .
  • IR band shifts : Confirm anhydrous conditions during synthesis to avoid hydrolysis of the acetamide group .

Q. What strategies validate its mechanism of action in biological assays?

  • Enzyme inhibition assays : Monitor activity against target enzymes (e.g., COX-2, EGFR) using fluorogenic substrates.
  • Cytotoxicity profiling : Compare IC₅₀ values across cancer cell lines (e.g., MCF-7, HeLa) with control triazole derivatives to establish structure-activity relationships .

Methodological Notes

  • Synthetic reproducibility : Document reaction atmosphere (N₂ vs. air), as oxygen can oxidize thiol intermediates .
  • Data interpretation : Cross-validate computational predictions with experimental IC₅₀ values to resolve false positives in docking studies .

For further details, refer to primary literature on triazole synthesis and computational modeling .

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